benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16563538
InChI: InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12/h1-5,9,15H,6-8,10H2
SMILES:
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol

benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate

CAS No.:

Cat. No.: VC16563538

Molecular Formula: C14H15N3O2

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate -

Specification

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
IUPAC Name benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12/h1-5,9,15H,6-8,10H2
Standard InChI Key ZUHIPFOHBHDVOG-UHFFFAOYSA-N
Canonical SMILES C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate (IUPAC name: benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) features a bicyclic imidazo[1,2-a]pyrazine system fused to a benzyl ester group. The core structure consists of a six-membered pyrazine ring fused with a five-membered imidazole ring, while the benzyl carboxylate moiety enhances lipophilicity and stability. The compound’s canonical SMILES string, C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3, reflects its tetracyclic framework.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂
Molecular Weight257.29 g/mol
InChI KeyZUHIPFOHBHDVOG-UHFFFAOYSA-N
PubChem CID121604645
Solubility (Dihydrochloride)Polar solvents (e.g., water, DMSO)

Tautomerism and Stereochemistry

The imidazo[1,2-a]pyrazine system exhibits tautomerism, with proton shifts occurring between nitrogen atoms in the imidazole and pyrazine rings. This dynamic equilibrium influences reactivity and binding affinity. The compound’s dihydrochloride form (C₁₄H₁₇Cl₂N₃O₂; MW: 330.21 g/mol) enhances aqueous solubility, critical for in vitro and in vivo studies.

Synthesis and Synthetic Routes

General Synthetic Strategy

Synthesis typically involves multi-step protocols to construct the imidazo[1,2-a]pyrazine core and introduce the benzyl carboxylate group. Key steps include:

  • Ring Formation: Cyclocondensation of 2-aminopyrazine derivatives with α-halo ketones or aldehydes forms the imidazo[1,2-a]pyrazine scaffold.

  • Esterification: Reaction with benzyl chloroformate introduces the carboxylate moiety under basic conditions (e.g., triethylamine in dichloromethane).

  • Purification: Chromatography or recrystallization isolates the final product, with yields optimized to 60–75%.

Optimization Challenges

  • Regioselectivity: Competing pathways during cyclization require careful control of temperature and catalysts.

  • Acid Sensitivity: The benzyl ester group necessitates mild acidic conditions to prevent hydrolysis.

Biological Activities and Mechanisms

Antimicrobial Activity

Derivatives of imidazo[1,2-a]pyrazine-2-carboxylate demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 32–64 µg/mL) and fungi (e.g., Candida albicans, MIC: 64–128 µg/mL) . The mechanism involves disruption of microbial cell membranes and inhibition of enzymatic pathways critical for cell wall synthesis .

Table 2: Biological Activity Profile

Organism/ActivityResult
Staphylococcus aureusMIC: 32–64 µg/mL
Candida albicansMIC: 64–128 µg/mL
HeLa Cells (Antiproliferative)IC₅₀: 10–20 µM

Chemical Reactivity and Derivatives

Functional Group Transformations

The benzyl ester undergoes hydrolysis to yield imidazo[1,2-a]pyrazine-2-carboxylic acid, a precursor for hydrazide and amide derivatives . Reduction of the pyrazine ring with sodium borohydride produces saturated analogs with enhanced bioavailability.

Stability Considerations

  • pH Sensitivity: The dihydrochloride form stabilizes the compound in acidic conditions but decomposes above pH 7.0.

  • Thermal Degradation: Melting point analysis (observed: 180–185°C) indicates moderate thermal stability.

Applications in Drug Discovery

Lead Optimization

Structural modifications, such as halogen substitution or heterocycle fusion, improve potency and selectivity. For example, fluorinated analogs show 3-fold enhanced activity against Pseudomonas aeruginosa .

Pharmacokinetic Profiling

Preliminary ADMET studies highlight challenges:

  • Low Oral Bioavailability: Extensive first-pass metabolism limits oral administration.

  • CNS Penetration: The compound’s logP (2.1) suggests limited blood-brain barrier penetration.

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